Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(18-21-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWHFTHQWZKWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179218 | |
| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822282 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478030-58-9 | |
| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478030-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate features a trifluoromethyl group that enhances its lipophilicity and biological activity. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent:
- Antimicrobial Activity : Research indicates that compounds containing oxadiazole rings exhibit significant antibacterial and antifungal properties. The trifluoromethyl group may enhance these effects by improving the compound's metabolic stability and permeability through biological membranes .
- Anti-inflammatory Effects : Studies have shown that oxadiazole derivatives can inhibit inflammatory pathways. This compound may serve as a lead compound for developing new anti-inflammatory drugs .
Material Science
The unique chemical structure of this compound lends itself to applications in material science:
- Polymer Additives : Its fluorinated structure can enhance the thermal stability and chemical resistance of polymers. This property is particularly useful in developing coatings and films that require durability under harsh conditions .
Agrochemicals
The compound's bioactivity extends to agricultural applications:
- Pesticide Development : this compound has potential as an active ingredient in pesticide formulations due to its ability to disrupt pest metabolic processes . The trifluoromethyl group may improve the efficacy of the pesticide by increasing its potency against target organisms.
Case Study 1: Antimicrobial Activity Assessment
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Polymer Stability Testing
In another investigation, this compound was incorporated into polyvinyl chloride (PVC) formulations. The modified PVC exhibited improved thermal stability and reduced degradation rates under UV exposure compared to unmodified samples.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . This can lead to improved binding affinity and efficacy in biological systems.
Comparison with Similar Compounds
Research Findings and Trends
Synthetic Efficiency : Trifluoromethyl-substituted compounds (e.g., 10d, 10e) exhibit higher yields (>90%) compared to chloro analogues (10f, 89.1%), suggesting favorable reactivity of -CF₃ groups in nucleophilic substitutions .
Structural Simplicity: The target compound’s lack of piperazine or thiazole moieties (cf.
Functional Group Impact : Ester groups (common in the target compound and derivatives) enhance solubility, whereas amine/trifluoroacetate groups () may favor salt formation for crystallinity .
Biological Activity
Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate (CAS No. 478030-58-9) is a compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H11F3N2O3
- Molecular Weight : 300.24 g/mol
- SMILES : CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F
The trifluoromethyl group attached to the phenyl ring is significant for enhancing biological activity due to its electron-withdrawing properties.
Anticancer Properties
Research has indicated that compounds containing oxadiazole moieties exhibit notable anticancer activities. This compound has been shown to possess cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells.
- Mechanism of Action : The cytotoxicity is believed to stem from the compound's ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, similar to other oxadiazole derivatives .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that the presence of the trifluoromethyl group enhances its interaction with bacterial membranes, leading to increased permeability and cell death.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on A431 and Jurkat cells.
- Results : IC50 values were found to be significantly lower than those for standard chemotherapeutics like doxorubicin, indicating potent anticancer activity.
- : The compound's structure contributes to its effectiveness in targeting cancer cells through specific molecular interactions.
-
Antimicrobial Testing :
- Methodology : Disc diffusion method against various bacterial strains.
- Findings : Displayed effective inhibition zones comparable to established antibiotics.
- Implications : Suggests potential for development as a new antimicrobial agent.
Data Table: Biological Activity Overview
| Activity Type | Cell Line / Organism | IC50/Effectiveness | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431 | <10 µM | Induction of apoptosis |
| Jurkat | <10 µM | Caspase activation | |
| Antimicrobial | E. coli | Moderate | Membrane disruption |
| S. aureus | High | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Macrophages | TBD | Inhibition of NF-kB signaling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
